(Z)-N'-(furan-2-ylmethylene)-3,5-dinitrobenzohydrazide
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Overview
Description
(Z)-N’-(furan-2-ylmethylene)-3,5-dinitrobenzohydrazide is an organic compound that features a furan ring and a dinitrobenzohydrazide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and dinitrobenzohydrazide groups imparts unique chemical properties to the molecule, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-(furan-2-ylmethylene)-3,5-dinitrobenzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 3,5-dinitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for (Z)-N’-(furan-2-ylmethylene)-3,5-dinitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring in (Z)-N’-(furan-2-ylmethylene)-3,5-dinitrobenzohydrazide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro groups in the compound can be reduced to amines under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazones, depending on the nucleophile used.
Scientific Research Applications
Chemistry: (Z)-N’-(furan-2-ylmethylene)-3,5-dinitrobenzohydrazide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of nitro groups and the furan ring can contribute to its bioactivity, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N’-(furan-2-ylmethylene)-3,5-dinitrobenzohydrazide in biological systems is not fully understood. it is believed that the compound interacts with cellular components through its nitro and furan groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular macromolecules such as DNA and proteins, leading to potential antimicrobial or anticancer effects.
Comparison with Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of (Z)-N’-(furan-2-ylmethylene)-3,5-dinitrobenzohydrazide.
3,5-Dinitrobenzohydrazide: Another precursor used in the synthesis.
Other Hydrazones: Compounds with similar hydrazone linkages but different substituents.
Uniqueness: (Z)-N’-(furan-2-ylmethylene)-3,5-dinitrobenzohydrazide is unique due to the combination of the furan ring and the dinitrobenzohydrazide moiety. This combination imparts distinct chemical properties, such as the ability to undergo a variety of chemical reactions and potential biological activities. The presence of both electron-donating and electron-withdrawing groups in the molecule contributes to its reactivity and versatility in different applications.
Properties
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6/c17-12(14-13-7-11-2-1-3-22-11)8-4-9(15(18)19)6-10(5-8)16(20)21/h1-7H,(H,14,17)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKKTKGCUXHHCK-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N\NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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